molecular formula C7H4BrClN2O5 B2709168 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene CAS No. 929974-63-0

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene

Cat. No. B2709168
CAS RN: 929974-63-0
M. Wt: 311.47
InChI Key: CLRRHFYLLKMFLL-UHFFFAOYSA-N
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Description

“3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene” is a complex organic compound. It has a molecular weight of 311.48 . The IUPAC name for this compound is 2-bromo-4-chloro-3,6-dinitrophenyl methyl ether .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for this specific compound isn’t readily available in the search results.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrClN2O5/c1-16-7-4 (10 (12)13)2-3 (9)6 (5 (7)8)11 (14)15/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 311.48 . It is a powder at room temperature . The compound’s solubility, boiling point, and other properties are not specified in the search results.

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Activities of Novel Compounds

A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . These compounds were evaluated for their insecticidal and fungicidal activities .

Source of Chlorine and Bromine

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene can be used as an excellent source of both chlorine and bromine . It reacts slowly with water releasing hypochlorous acid and hypobromous acid .

Disinfectant for Recreational Water Sanitation and Drinking Water Purification

This compound is used as a chemical disinfectant for recreational water sanitation and drinking water purification .

Preparation of 2,4-Dinitrophenol

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene can be used in the preparation of 2,4-dinitrophenol via treatment with KO 2 -crown ether complex in benzene .

Substrate in Protein Determination and Glutathione S-Transferase (GST) Assay

This compound can be used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D 2 synthase (PGDS) .

Mechanism of Action

The mechanism of action of this compound in chemical reactions would depend on the specific reaction conditions and reactants. In general, electrophilic aromatic substitution reactions involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . Nucleophilic aromatic substitution reactions involve the attack of a nucleophile on the aromatic ring .

properties

IUPAC Name

3-bromo-1-chloro-4-methoxy-2,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O5/c1-16-7-4(10(12)13)2-3(9)6(5(7)8)11(14)15/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRRHFYLLKMFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene

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